(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Description
(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a useful research compound. Its molecular formula is C20H22O8 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of the phenoxy and oxane rings separately, followed by their coupling to form the final product.
Starting Materials
4-hydroxybenzaldehyde, 3-hydroxybenzaldehyde, glyceraldehyde, sodium borohydride, acetic anhydride, sodium acetate, acetic acid, hydrochloric acid, sodium hydroxide, methanol, ethanol, wate
Reaction
Synthesis of phenoxy ring:, - Condensation of 4-hydroxybenzaldehyde and 3-hydroxybenzaldehyde with sodium hydroxide to form 3-(4-hydroxyphenyl)-5-hydroxybenzaldehyde, - Reduction of 3-(4-hydroxyphenyl)-5-hydroxybenzaldehyde with sodium borohydride to form 3-(4-hydroxyphenyl)-5-hydroxybenzyl alcohol, - Condensation of 3-(4-hydroxyphenyl)-5-hydroxybenzyl alcohol with glyceraldehyde in the presence of hydrochloric acid to form (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, Synthesis of oxane ring:, - Protection of the hydroxyl groups of glyceraldehyde with acetic anhydride to form diacetone-D-glyceraldehyde, - Condensation of diacetone-D-glyceraldehyde with 3,4,5-trihydroxybenzaldehyde in the presence of hydrochloric acid to form (2S,3R,4S,5S,6R)-2,6-bis(acetylamino)-3,4,5-trihydroxyoxane, - Deprotection of the acetyl groups of (2S,3R,4S,5S,6R)-2,6-bis(acetylamino)-3,4,5-trihydroxyoxane with sodium hydroxide to form (2S,3R,4S,5S,6R)-2,6-bis(amino)-3,4,5-trihydroxyoxane, Coupling of phenoxy and oxane rings:, - Coupling of (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol and (2S,3R,4S,5S,6R)-2,6-bis(amino)-3,4,5-trihydroxyoxane in the presence of acetic acid to form the final product
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h1-9,16-26H,10H2/t16-,17-,18+,19-,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTZMXCBWJGKHG-OUUBHVDSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20897454 |
Source
|
Record name | 3-Hydroxy-5-(2-(4-hydroxyphenyl)ethenyl)phenyl-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20897454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
CAS RN |
65914-17-2 |
Source
|
Record name | 3-Hydroxy-5-(2-(4-hydroxyphenyl)ethenyl)phenyl-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20897454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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